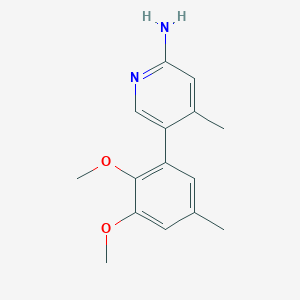![molecular formula C20H15N3S B5685423 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole](/img/structure/B5685423.png)
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively researched due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and anti-tumor properties. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Mecanismo De Acción
The mechanism of action of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole involves the inhibition of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole, which is a serine/threonine kinase that plays a key role in various cellular processes. 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole is involved in the regulation of glycogen metabolism, gene expression, and cell cycle progression. By inhibiting 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole, 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole can modulate various cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to increase the production of anti-inflammatory cytokines such as IL-10, which can help to reduce inflammation. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole in lab experiments include its high potency, specificity, and selectivity for 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole. It can be used to study the role of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole in various cellular processes and diseases. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer by targeting 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole, which is involved in the regulation of cell proliferation and apoptosis. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with 2-aminothiazole in the presence of a catalyst such as acetic acid. The reaction proceeds through a series of steps that involve the formation of an imine intermediate, which is then cyclized to form the final product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-4-(2-methyl-1H-indol-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3S/c1-12-19(14-7-3-5-9-17(14)22-12)18-11-24-20(23-18)15-10-21-16-8-4-2-6-13(15)16/h2-11,21-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASURGCRDOSOXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5685354.png)
![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)

![(3aS*,7aR*)-5-methyl-2-[(1-phenylcyclopropyl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5685372.png)
![N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685377.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5685378.png)
![2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5685391.png)
![ethyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5685397.png)
![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5685411.png)

![(3S*,4S*)-1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5685434.png)

